molecular formula C15H15F3N2O5S2 B2817442 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798638-22-8

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2817442
CAS No.: 1798638-22-8
M. Wt: 424.41
InChI Key: BWRPLYBAVQRSTH-UHFFFAOYSA-N
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Description

The compound “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine-2,4-dione core, which is a five-membered heterocyclic ring containing sulfur and oxygen atoms . The molecule also includes a trifluoromethoxyphenyl group and a piperidinyl group .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . Another related compound, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), was synthesized using ethyl malonyl chloride, 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidin-1-ium 2,2,2-trifluoroacetate, and triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethoxyphenyl group is an electron-withdrawing group, which can affect the electronic properties of the molecule .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidine-2,4-diones, which are closely related to 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, exhibit significant antimicrobial properties. A study demonstrated the synthesis of thiazolidine-2,4-diones and their efficacy against various bacterial strains like Staphylococcus aureus and Bacillus subtilis, showing good activity against gram-positive bacteria but not against gram-negative bacteria. These compounds also exhibited notable antifungal activity against fungi such as Aspergillus niger and A. flavus (Prakash et al., 2011).

Anticancer Activity

Another important application is in the field of cancer research. The synthesis and evaluation of thiazolidine-2,4-diones for anticancer activity revealed promising results. For instance, some derivatives have been tested against MCF-7 human breast cancer cell lines, showing potential as inhibitors of the topoisomerase-I enzyme, a target in cancer therapy (Kumar & Sharma, 2022).

Antihyperglycemic Agents

The derivatives of thiazolidine-2,4-diones have been explored for their potential as antihyperglycemic agents. A study evaluating sulfonylthiazolidinediones in an obese, insulin-resistant mouse model showed that these compounds could effectively lower glucose and insulin levels, indicating potential utility in managing type 2 diabetes (Wrobel et al., 1998).

Antiproliferative Activity

Furthermore, thiazolidine-2,4-dione derivatives have been investigated for their antiproliferative activity against human cancer cell lines. Certain compounds have demonstrated potent antiproliferative activity across various carcinoma cell lines, highlighting their potential in cancer treatment (Chandrappa et al., 2008).

Antimicrobial Evaluation

Additional studies have synthesized and evaluated various thiazolidine-2,4-dione derivatives for their antimicrobial activities, showing effectiveness against specific bacterial and fungal strains. This suggests their potential as therapeutic agents in treating infectious diseases (Jat et al., 2006).

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications better. Given the biological activity of related compounds, it could be interesting to explore its potential use in medical or pharmaceutical applications .

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O5S2/c16-15(17,18)25-11-1-3-12(4-2-11)27(23,24)19-7-5-10(6-8-19)20-13(21)9-26-14(20)22/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRPLYBAVQRSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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